
2-Chloro-N1-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N1-phenylbenzene-1,4-diamine is a chemical compound with the molecular formula C12H11ClN2. It is a derivative of phenylenediamine, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N1-phenylbenzene-1,4-diamine typically involves the reaction of 2-chloroaniline with N-phenyl-1,4-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines. Substitution reactions can yield various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-N1-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N1-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction and gene expression.
Comparación Con Compuestos Similares
2-Chloro-N1-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
2-Chloro-1,4-phenylenediamine: This compound has a similar structure but lacks the phenyl group attached to the nitrogen atom.
N1-Phenylbenzene-1,2-diamine: This compound has the phenyl group attached to the nitrogen atom but lacks the chlorine substitution.
2-Nitro-N1-phenylbenzene-1,4-diamine: This compound has a nitro group instead of a chlorine atom at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11ClN2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
2-chloro-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H11ClN2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2 |
Clave InChI |
VCYOPQIOTRGQLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)


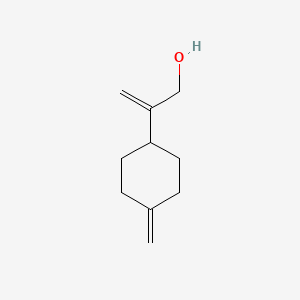
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
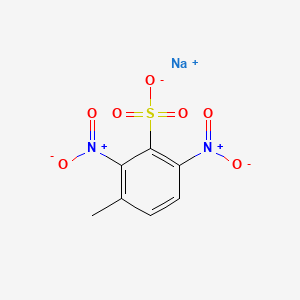
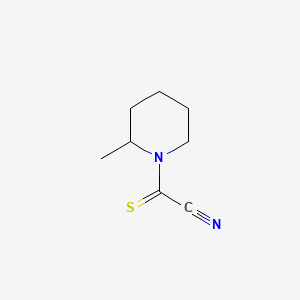

![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
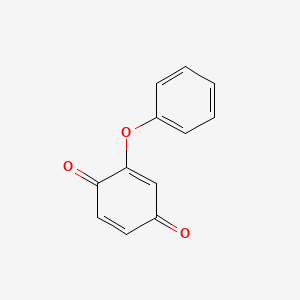
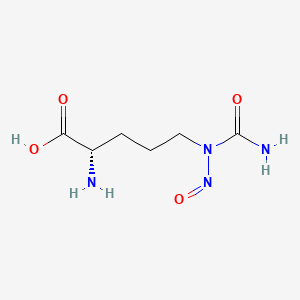
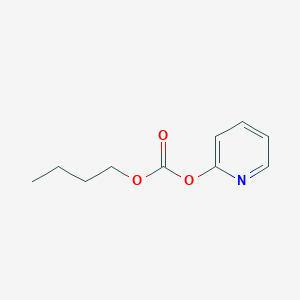
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
